N-benzyl-5-bromo-2,4-dimethoxyaniline
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Overview
Description
N-benzyl-5-bromo-2,4-dimethoxyaniline is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aniline, along with bromine and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2,4-dimethoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,4-dimethoxyaniline.
Benzylation: The key step involves the benzylation of 5-bromo-2,4-dimethoxyaniline. This can be achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to carry out the benzylation reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2,4-dimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Amines formed by the reduction of nitro groups.
Scientific Research Applications
N-benzyl-5-bromo-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxyaniline: Lacks the benzyl group, making it less bulky and potentially less active in certain reactions.
N-benzyl-2,4-dimethoxyaniline: Lacks the bromine atom, which may affect its reactivity and applications.
N-benzyl-5-bromoaniline: Lacks the methoxy groups, which can influence its solubility and chemical behavior.
Uniqueness
N-benzyl-5-bromo-2,4-dimethoxyaniline is unique due to the presence of both bromine and methoxy groups on the benzene ring, along with the benzyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
N-benzyl-5-bromo-2,4-dimethoxyaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 5-position, which enhances its reactivity.
- Two methoxy groups at the 2 and 4 positions, which can influence its biological activity through electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may:
- Inhibit microtubule polymerization , thereby disrupting mitotic processes in cancer cells .
- Modulate signaling pathways related to cell proliferation and apoptosis, potentially leading to cell cycle arrest and increased apoptosis in tumor cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Against Tumor Cell Lines :
- Mechanistic Studies :
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Cell Lines | IC50 Values | Mechanism |
---|---|---|---|
Anticancer | HeLa, MCF7 | Sub-micromolar | Inhibition of microtubule polymerization |
Antimicrobial | Various bacterial strains | Not specified | Potential disruption of cell wall synthesis |
Case Study 1: Antitumor Efficacy
In a study investigating the effects of this compound on MCF7 cells, researchers found that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an effective anticancer agent .
Case Study 2: Microtubule Interaction
Another study focused on the interaction of this compound with tubulin. The results demonstrated that this compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus affecting the mitotic spindle formation during cell division .
Properties
IUPAC Name |
N-benzyl-5-bromo-2,4-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-9-15(19-2)13(8-12(14)16)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBCINLTKDKSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=CC=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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